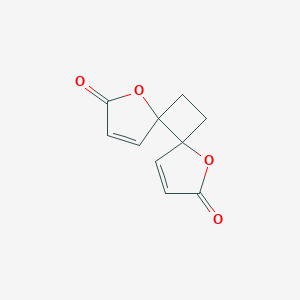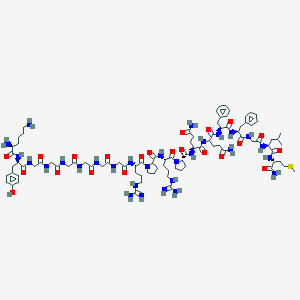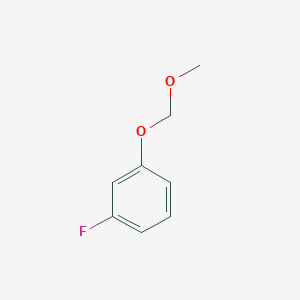
Cnidilin
Descripción general
Descripción
Cnidilin is a naturally occurring furocoumarin compound found in the roots of Angelica dahurica, a traditional Chinese medicinal plant. This compound has garnered attention due to its potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .
Aplicaciones Científicas De Investigación
Cnidilin has a wide range of scientific research applications:
Safety and Hazards
Mecanismo De Acción
Cnidilin exerts its effects primarily through the inhibition of nitric oxide synthase, which reduces the production of nitric oxide, a key mediator in inflammation. Additionally, its interaction with cytochrome P450 enzymes suggests a role in modulating metabolic pathways .
Análisis Bioquímico
Biochemical Properties
Cnidilin interacts with various enzymes, proteins, and other biomolecules. It has been found to show strong antiplatelet aggregation activity in vitro . The specific cytochrome P450 (CYP) enzymes involved in the metabolism of this compound are CYP1A2 and CYP3A4 . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
This compound has been reported to have high BBB permeability and pharmacokinetic potential for the treatment of central nervous system diseases . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its unique chemical structure allows it to interact with various biomolecules, influencing their function and activity.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is limited. It has been reported that this compound is stable for at least two years when stored at -20°C .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . Oxidation is the main biotransformation route for this compound in human liver microsomes .
Transport and Distribution
Given its lipophilic nature and its ability to cross the blood-brain barrier , it can be inferred that it may interact with various transporters or binding proteins.
Subcellular Localization
Given its interactions with various cellular components and its ability to cross the blood-brain barrier , it is likely that it may be localized to specific compartments or organelles based on targeting signals or post-translational modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cnidilin can be synthesized through various methods, including the extraction from the chloroform-soluble fraction of the ethanol extract of Radix Angelica dahurica. The purification process involves open column ODS chromatography, followed by reversed-phase high-performance liquid chromatography (RP-HPLC) using methanol-water as the mobile phase .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Angelica dahurica roots. The process includes drying the roots, followed by ethanol extraction, and subsequent purification using chromatographic techniques to isolate this compound and other coumarin compounds .
Análisis De Reacciones Químicas
Types of Reactions: Cnidilin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound is primarily metabolized through oxidation in human liver microsomes.
Reduction and Substitution: These reactions are less commonly reported for this compound but can occur under specific conditions.
Major Products Formed: The major metabolites of this compound include 3,8-methoxy-isoimperatorin and 5-hydroxyl-8-methoxy-isoimperatorin .
Comparación Con Compuestos Similares
Cnidilin is structurally similar to other furocoumarins such as imperatorin, isoimperatorin, and bergapten. it is unique in its high blood-brain barrier permeability and specific pharmacokinetic properties . These characteristics make this compound particularly promising for central nervous system-related applications.
Similar Compounds:
- Imperatorin
- Isoimperatorin
- Bergapten
- Osthole
This compound’s distinct properties and diverse applications make it a valuable compound in both scientific research and industrial applications.
Propiedades
IUPAC Name |
9-methoxy-4-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-10(2)6-8-20-14-11-4-5-13(18)22-16(11)17(19-3)15-12(14)7-9-21-15/h4-7,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDOCYLWULORAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14348-22-2 | |
| Record name | Cnidilin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014348222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CNIDILIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGS6U48RG7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of cnidilin?
A1: this compound has the molecular formula C17H16O5 and a molecular weight of 300.31 g/mol. []
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, researchers often use techniques like 1H NMR, ESI-MS, and IR spectroscopy to identify and characterize this compound. [, , , , ]
Q3: What is known about the absorption and metabolism of this compound?
A3: Studies using a Caco-2 cell monolayer model suggest that this compound is well-absorbed. [] Research in rats has identified two main metabolites: 3″,8-methoxy-isoimperatorin (M1) and 5″-hydroxyl-8-methoxy-isoimperatorin (M2). [, ] Further investigation using LC-MS identified additional metabolites. []
Q4: Which cytochrome P450 (CYP) enzymes are primarily involved in this compound metabolism?
A4: In vitro studies using human liver microsomes indicate that CYP1A2 and CYP3A4 are major enzymes involved in this compound metabolism. []
Q5: Has the enzyme kinetics of this compound metabolism been studied?
A5: Yes, a study using rat liver microsomes determined the enzyme kinetic parameters (Vmax and Km) for the formation of its two main metabolites, M1 and M2. []
Q6: What is known about the excretion of this compound?
A6: In rats, this compound is excreted both in bile and stool. Biliary excretion appears to be complete within 24 hours, while fecal excretion continues for at least 48 hours. [] A more detailed study examining eight coumarins, including this compound, found excretion in both bile and urine after oral administration of Angelica Dahuricae extract. []
Q7: What biological activities has this compound demonstrated?
A7: Research suggests that this compound, along with other compounds extracted from Angelica dahurica, may have inhibitory effects on tyrosinase, an enzyme crucial for melanin production. []
Q8: What analytical methods are used to detect and quantify this compound?
A8: Several methods have been employed to analyze this compound, including:
- HPLC-DAD: This method allows for the simultaneous determination of this compound and other furocoumarins in plant materials like Radix Glehniae. [, ]
- HPLC-ESI-MS/MS: This highly sensitive technique has been used to quantify this compound and its metabolites in rat bile, stool, and plasma. [, ]
- LC-MS: This method has been utilized to tentatively identify new metabolites of this compound. []
Q9: What are the common extraction methods for this compound from plant sources?
A9: Several extraction methods have been reported, including:
- Reflux extraction with ethyl acetate: This method was found to be effective in extracting this compound and other coumarins from Angelica dahurica. []
- Microwave-assisted extraction (MAE) with deep eutectic solvents (DES): This green and efficient method has shown promising results in extracting this compound and other coumarins from Angelica dahurica. []
Q10: Does this compound interact with any drug-metabolizing enzymes?
A10: While specific studies on this compound's interaction with drug-metabolizing enzymes are limited, its metabolism by CYP1A2 and CYP3A4 suggests potential for interactions with drugs metabolized by these enzymes. [] Further research is needed to fully understand these potential interactions.
Q11: Are there any known drug transporter interactions with this compound?
A11: Currently, there is limited information available regarding this compound's interaction with drug transporters. More research is needed to explore this aspect.
Q12: What are the potential applications of this compound based on its observed activities?
A12: While research is ongoing, this compound's potential applications may include:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















